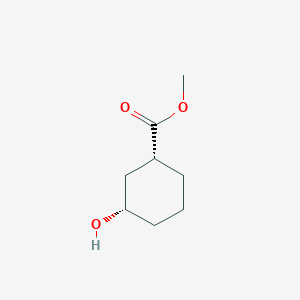![molecular formula C12H38N2Si4Sn B6593518 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 55147-78-9](/img/structure/B6593518.png)
Bis[bis(trimethylsilyl)amino]tin(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[bis(trimethylsilyl)amino]tin(II) is an organometallic compound with the chemical formula (\text{[[(CH}_3)_3\text{Si}]_2\text{N}]_2\text{Sn}). This compound is characterized by its orange to red liquid appearance and is used in various chemical applications .
Preparation Methods
Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized through several methods. One common synthetic route involves the reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide in a non-polar solvent such as hexane . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include maintaining a low temperature to control the reaction rate and ensure high yield .
Chemical Reactions Analysis
Bis[bis(trimethylsilyl)amino]tin(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to form tin(0) compounds.
Substitution: It reacts with aldehydes and ketones to form N,N-dialkyleneamines
Common reagents used in these reactions include ozone, water, and other oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[bis(trimethylsilyl)amino]tin(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of bis[bis(trimethylsilyl)amino]tin(II) involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s tin center can coordinate with various ligands, facilitating different chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis[bis(trimethylsilyl)amino]tin(II) can be compared with other similar compounds such as:
- Zinc bis[bis(trimethylsilyl)amide]
- Tetrakis(dimethylamido)tin(IV)
- Sodium bis(trimethylsilyl)amide
- Magnesium bis(hexamethyldisilazide)
These compounds share similar structural features but differ in their reactivity and applications. Bis[bis(trimethylsilyl)amino]tin(II) is unique due to its specific use in thin film deposition and its ability to form N,N-dialkyleneamines .
Properties
CAS No. |
55147-78-9 |
|---|---|
Molecular Formula |
C12H38N2Si4Sn |
Molecular Weight |
441.49 g/mol |
IUPAC Name |
[[[bis(trimethylsilyl)amino]stannyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/2C6H18NSi2.Sn.2H/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;;;/q2*-1;+2;; |
InChI Key |
PGPBJZAKBXDXME-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[SnH2]N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
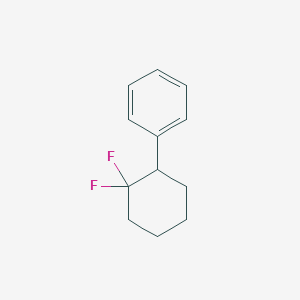
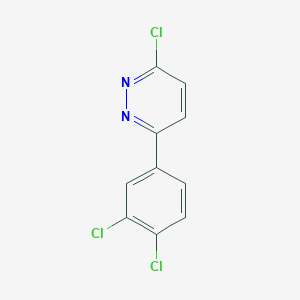
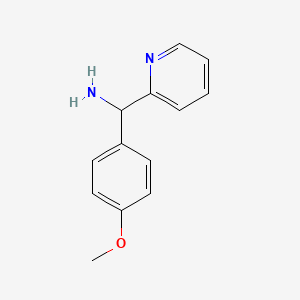

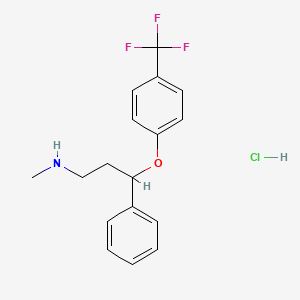

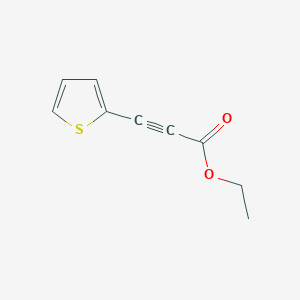
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
